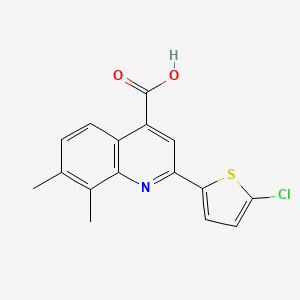

2-(5-Chloro-2-thienyl)-7,8-dimethylquinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(5-chlorothiophen-2-yl)-7,8-dimethylquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO2S/c1-8-3-4-10-11(16(19)20)7-12(18-15(10)9(8)2)13-5-6-14(17)21-13/h3-7H,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPAXFLHVFBTFSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC=C(S3)Cl)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-thienyl)-7,8-dimethylquinoline-4-carboxylic acid typically involves multi-step organic reactions

Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Thienyl Group Introduction: The thienyl group can be introduced through a Friedel-Crafts acylation reaction, where 5-chloro-2-thiophenecarboxylic acid is reacted with the quinoline derivative in the presence of a Lewis acid catalyst like aluminum chloride.

Carboxylic Acid Functionalization:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-thienyl)-7,8-dimethylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can be used to modify the quinoline core or the thienyl group. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: The chloro group on the thienyl ring can be substituted with other nucleophiles such as amines or thiols, using reagents like sodium hydride or potassium carbonate.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products Formed

Oxidation: Introduction of hydroxyl or carbonyl groups.

Reduction: Formation of amines or alcohols.

Substitution: Formation of new derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

Research has indicated that quinoline derivatives, including 2-(5-Chloro-2-thienyl)-7,8-dimethylquinoline-4-carboxylic acid, exhibit a wide range of biological activities. These include:

- Anticancer Properties : Quinoline derivatives have been investigated for their antiproliferative effects against various cancer cell lines. The unique structure of this compound may enhance its interaction with biological targets, potentially leading to significant cytotoxic effects against tumor cells .

- Antimicrobial Activity : Compounds with similar structures have shown promise in antimicrobial applications, making them candidates for further studies in this area .

Medicinal Chemistry

The compound is being studied for its potential as a lead compound in drug discovery due to its structural characteristics that may influence biological activity. The presence of both the quinoline and thienyl moieties can enhance the reactivity and selectivity towards biological targets .

Synthesis Studies

The synthesis of this compound typically involves multi-step organic synthesis techniques. This includes the formation of the quinoline core followed by the introduction of the thienyl group and carboxylic acid functionality. Understanding these synthetic pathways is crucial for developing efficient methods to produce this compound for research purposes .

Case Studies

- Anticancer Activity Evaluation : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including human T-lymphocyte cells and cervix carcinoma cells. These findings suggest its potential utility as an anticancer agent .

- Biological Interaction Studies : Interaction studies have shown that this compound can bind with various biological macromolecules, which is essential for understanding its mechanism of action and therapeutic potential. Such interactions are critical for elucidating how this compound may exert its biological effects .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential lead compound for drug discovery due to unique structure |

| Anticancer Research | Significant cytotoxic effects observed in various cancer cell lines |

| Antimicrobial Studies | Promising candidates for antimicrobial applications |

| Synthetic Chemistry | Multi-step synthesis involving formation of quinoline and thienyl groups |

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-thienyl)-7,8-dimethylquinoline-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target molecule.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Substituent Effects on Properties

- Lipophilicity: The thienyl and chloro groups in the target compound increase logP compared to methoxy or amino-substituted analogs. This may enhance membrane permeability but reduce aqueous solubility .

- Hydrogen Bonding: The carboxylic acid group common to all compounds facilitates hydrogen bonding.

- Electronic Effects: Electron-withdrawing groups (e.g., chloro) decrease the pKa of the carboxylic acid, enhancing acidity. Thienyl’s electron-rich nature may polarize the quinoline ring, affecting reactivity .

Biological Activity

2-(5-Chloro-2-thienyl)-7,8-dimethylquinoline-4-carboxylic acid is a synthetic compound belonging to the quinoline family, characterized by its complex structure that includes a quinoline ring, a thienyl group, and a carboxylic acid functionality. Its molecular formula is C₁₆H₁₂ClNO₂S. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are influenced by its unique structural features.

Structural Characteristics

The compound's structure can be summarized in the following table:

| Property | Details |

|---|---|

| Molecular Formula | C₁₆H₁₂ClNO₂S |

| Molecular Weight | 317.80 g/mol |

| Functional Groups | Quinoline ring, thienyl group, carboxylic acid |

| CAS Number | 897553-37-6 |

Biological Activities

Research indicates that derivatives of quinoline, including this compound, exhibit a wide range of biological activities. These include:

- Antimicrobial Activity : Quinoline derivatives have been shown to possess significant antimicrobial properties. Studies indicate that the presence of the carboxylic acid group enhances membrane permeability, leading to increased bactericidal activity against various pathogens .

- Anticancer Properties : The compound has potential anticancer effects, which may be attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation. For instance, some studies have demonstrated that quinoline derivatives can act as histone deacetylase (HDAC) inhibitors, which are crucial in cancer therapy .

- Anti-inflammatory Effects : The thienyl group may contribute to anti-inflammatory properties by modulating pathways associated with inflammation and immune responses. This activity is particularly relevant in the context of chronic inflammatory diseases .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit various enzymes, including angiotensin-converting enzyme (ACE). Such inhibition is significant in managing hypertension and related cardiovascular conditions .

Case Studies and Research Findings

Several studies have explored the biological activity of similar quinoline derivatives:

- A study focused on the synthesis and evaluation of various quinoline derivatives found that modifications at the 4-carboxylic acid position significantly affected their biological activity, enhancing their potential as therapeutic agents against bacterial infections.

- Another research project highlighted the role of structural modifications in improving the anticancer efficacy of quinoline compounds. The presence of halogen substituents (like chlorine) was found to enhance interactions with biological targets, thereby increasing potency against cancer cells .

Interaction Studies

Interaction studies have demonstrated that this compound can bind to various biological macromolecules. These interactions are essential for understanding its mechanism of action and therapeutic potential:

| Biological Target | Type of Interaction |

|---|---|

| DNA | Intercalation leading to inhibition of replication |

| Enzymes (e.g., ACE) | Competitive inhibition |

| Membrane Proteins | Disruption of membrane integrity |

Q & A

Q. Q1. What are the common synthetic routes for preparing 2-(5-Chloro-2-thienyl)-7,8-dimethylquinoline-4-carboxylic acid, and how are reaction conditions optimized?

Answer: The synthesis typically involves multi-step organic reactions:

Quinoline Core Formation : Start with a cyclization reaction using substituted anilines and β-keto esters under acidic conditions (e.g., HCl or H₂SO₄) to form the quinoline scaffold .

Thienyl Substitution : Introduce the 5-chloro-2-thienyl group via cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using palladium catalysts. Optimize ligand choice (e.g., Pd(PPh₃)₄) and solvent (e.g., DMF/water mixtures) to improve yields .

Carboxylic Acid Functionalization : Hydrolyze ester intermediates using NaOH/EtOH under reflux, followed by acidification to isolate the carboxylic acid .

Key Parameters : Temperature control (80–120°C), inert atmosphere (N₂/Ar), and purification via recrystallization (e.g., ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

Basic Research: Structural Characterization

Q. Q2. Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

- X-ray Crystallography : Resolve the 3D molecular structure using SHELX programs (e.g., SHELXL for refinement). Note: Discrepancies in unit cell parameters may require twinning analysis .

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., dimethyl groups at C7/C8, thienyl protons). DMSO-d₆ is preferred for solubility .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ or [M-H]⁻ peaks) with <5 ppm error .

- Elemental Analysis : Verify C, H, N, S, and Cl content (deviation <0.4% from theoretical values) .

Advanced Research: Crystallographic Data Discrepancies

Q. Q3. How can conflicting crystallographic data (e.g., bond lengths, space groups) be resolved during structural refinement?

Answer:

- Refinement Software : Use SHELXL’s TWIN/BASF commands to model twinning or disorder, especially for high-symmetry space groups .

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry or CCDC’s Mercury for intermolecular interactions .

- Data Resolution : Ensure data collection at low temperature (100 K) to reduce thermal motion artifacts. Discard datasets with Rint >5% .

Advanced Research: Biological Activity Profiling

Q. Q4. How should researchers design experiments to evaluate the biological activity of this compound (e.g., enzyme inhibition)?

Answer:

- Target Selection : Prioritize enzymes with quinoline-binding pockets (e.g., kinases, cytochrome P450). Use docking studies (AutoDock Vina) to predict binding modes .

- In Vitro Assays :

- Data Interpretation : Use GraphPad Prism for dose-response curves and statistical validation (p<0.05).

Advanced Research: Computational-Experimental Data Alignment

Q. Q5. How to reconcile contradictions between computational predictions (e.g., DFT) and experimental spectroscopic data?

Answer:

- DFT Optimization : Re-optimize geometries using B3LYP/6-311+G(d,p) with solvent effects (IEFPCM model for DMSO). Compare calculated vs. experimental NMR shifts .

- Tautomerism Check : Explore alternative protonation states or keto-enol equilibria that may affect spectral assignments .

- Dynamic Effects : Include molecular dynamics (MD) simulations to account for conformational flexibility in solution .

Intermediate Research: Derivative Synthesis Challenges

Q. Q6. What are the key challenges in synthesizing derivatives of this compound, and how are they addressed?

Answer:

- Reactivity Issues : The electron-deficient quinoline core may hinder electrophilic substitution. Use directing groups (e.g., Boc-protected amines) or transition-metal catalysis .

- Purification : Derivatives with polar substituents (e.g., -OH, -NH₂) require reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

- Stability : Monitor degradation under light/heat via TLC or LC-MS. Store derivatives at -20°C under argon .

Advanced Research: Stability Under Physiological Conditions

Q. Q7. How to evaluate the compound’s stability in buffer systems mimicking physiological conditions?

Answer:

- Stress Testing : Incubate in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and liver microsomes at 37°C. Sample at 0, 6, 12, 24 hours .

- Analytical Monitoring : Use LC-MS to detect degradation products (e.g., hydrolyzed carboxylic acid or thienyl cleavage).

- Kinetic Modeling : Calculate half-life (t½) using first-order decay equations. Adjust formulation (e.g., lyophilization) if t½ <24 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.